molecular formula C13H12BrNO B1489838 4-Bromo-2-m-tolyloxy-phenylamine CAS No. 1492210-64-6

4-Bromo-2-m-tolyloxy-phenylamine

Cat. No.: B1489838
CAS No.: 1492210-64-6
M. Wt: 278.14 g/mol
InChI Key: AKZASJQMNAXALX-UHFFFAOYSA-N
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Description

4-Bromo-2-m-tolyloxy-phenylamine is an organic compound characterized by a bromine atom, a methoxy group, and an aniline group attached to a benzene ring

Synthetic Routes and Reaction Conditions:

  • Bromination: The compound can be synthesized by brominating 2-m-tolyloxy-phenylamine using bromine in the presence of a suitable solvent like dichloromethane.

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor with bromine.

Industrial Production Methods: Industrial production typically involves large-scale bromination reactions under controlled conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding quinone derivatives.

  • Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming 4-amino-2-m-tolyloxy-phenol.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or nitro groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like iron (Fe) or hydrogen gas (H2) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • 4-Amino-2-m-tolyloxy-phenol: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of bioactive compounds. Medicine: Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-2-m-tolyloxy-phenylamine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

  • 4-Bromo-2-(p-tolyloxy)aniline: Similar structure but with a para-substituted tolyloxy group.

  • 4-Bromo-2-(m-tolylimino-methyl)-phenol: Similar core structure but with a different functional group.

This comprehensive overview highlights the significance of 4-Bromo-2-m-tolyloxy-phenylamine in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound in research and development.

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Properties

IUPAC Name

4-bromo-2-(3-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-9-3-2-4-11(7-9)16-13-8-10(14)5-6-12(13)15/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZASJQMNAXALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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